N-(2-Cyanoethyl)-N-ethylaniline, with the chemical formula CHN and a molecular weight of approximately 174.25 g/mol, is an organic compound characterized by a cyanoethyl group attached to an ethylaniline moiety. It is known for its unique structure, which includes a nitrile functional group that contributes to its chemical reactivity and properties. This compound appears as a colorless to yellow liquid and has a boiling point of approximately 176 °C at reduced pressure .
There is no documented information regarding a specific mechanism of action for N-(2-Cyanoethyl)-N-ethylaniline in biological systems.
N-(2-Cyanoethyl)-N-ethylaniline, also known as 3-(N-Ethyl-N-phenylamino)propionitrile, is a chemical compound synthesized through various methods, including reductive amination and nucleophilic substitution reactions. Researchers have characterized its physical and chemical properties, including its melting point, boiling point, and solubility in various solvents [].
While detailed research on specific applications of N-(2-Cyanoethyl)-N-ethylaniline is limited, its chemical structure suggests potential in several areas:
N-(2-Cyanoethyl)-N-ethylaniline can be synthesized through several methods, including:
These methods allow for the selective introduction of the cyanoethyl group while maintaining the integrity of the aniline structure .
N-(2-Cyanoethyl)-N-ethylaniline finds applications in various fields:
Interaction studies involving N-(2-Cyanoethyl)-N-ethylaniline focus on its reactivity with various electrophiles and nucleophiles. Its ability to form stable complexes with metals or react with other organic substrates makes it a subject of interest in synthetic organic chemistry. Additionally, studies on its interactions with biological molecules could provide insights into its potential toxicity or therapeutic effects.
Several compounds share structural characteristics with N-(2-Cyanoethyl)-N-ethylaniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(2-Cyanoethyl)-N-methylaniline | CHN | Similar structure but with methyl instead of ethyl group. |
| N,N-Diethylaniline | CHN | Lacks cyano group; used in dye synthesis. |
| N-(2-Hydroxyethyl)-N-ethylaniline | CHNO | Contains hydroxyl instead of cyano; used in pharmaceuticals. |
| 3-Ethylanilinopropiononitrile | CHN | Another name for N-(2-Cyanoethyl)-N-ethylaniline; emphasizes propiononitrile structure. |
The unique feature of N-(2-Cyanoethyl)-N-ethylaniline lies in its combination of both cyano and ethyl functionalities, which enhances its reactivity compared to compounds without these groups.
The aza-Michael addition of acrylonitrile to N-ethylaniline constitutes the foundational step in synthesizing N-(2-cyanoethyl)-N-ethylaniline. This reaction follows a base-catalyzed mechanism where the amine nucleophile attacks the β-carbon of acrylonitrile, a Michael acceptor activated by electron-withdrawing nitrile groups [2]. The general reaction is expressed as:
$$
\text{RNH}2 + \text{CH}2=\text{CHCN} \xrightarrow{\text{Base}} \text{RNCH}2\text{CH}2\text{CN}
$$
Key factors influencing nucleophilic efficacy include:
Table 1: Catalytic Efficiency in Aza-Michael Additions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (Mono:Poly) |
|---|---|---|---|---|
| Triethylammonium acetate | Ionic liquid | 25 | 99 | 100:0 |
| Cu nanoparticles | THF | 25 | 80 | 95:5 |
| Ceric ammonium nitrate | Water | 25 | 99 | 98:2 |
Protonation states of amines and solvent interactions critically modulate reaction pathways. MINDO/3 computational studies reveal that solvated protons (e.g., H₃O⁺) exhibit reduced exothermicity compared to bare protons due to desolvation energy penalties during electrophilic attack [4]. In aqueous media, piperazine exists in equilibrium with its mono- and di-protonated forms, which dictates reactivity:
$$
\text{Piperazine} \rightleftharpoons \text{Piperazine-1-ium} \rightleftharpoons \text{Piperazine-1,4-diium}
$$
Steric hindrance and electronic effects dominate product distribution:
Table 2: Steric and Electronic Modulation of Selectivity
| Amine Substituent | Electronic Effect | Steric Bulk | Mono-Adduct Yield (%) |
|---|---|---|---|
| -H | Neutral | Low | 85 |
| -OCH₃ | Donating | Low | 65 |
| -NO₂ | Withdrawing | Low | 92 |
| -C(CH₃)₃ | Neutral | High | 98 |
Kinetic analyses reveal Arrhenius-type behavior, with activation energies (Eₐ) ranging from 45–65 kJ/mol for mono-cyanoethylation:
$$
k = A \cdot e^{-E_a / (RT)}
$$
Table 3: Temperature-Dependent Kinetic Parameters
| Temperature (°C) | Rate Constant (k, s⁻¹) | Eₐ (kJ/mol) | Dominant Product |
|---|---|---|---|
| 25 | 1.2 × 10⁻⁴ | 45 | Mono-adduct |
| 70 | 3.8 × 10⁻³ | 58 | Mono-adduct |
| 120 | 2.1 × 10⁻² | 65 | Bis-adduct |
In microwave-assisted systems, localized heating accelerates nucleation without overheating the bulk, preserving mono-selectivity at reduced Eₐ values (~40 kJ/mol) [6] [7].
The selection of appropriate reactor technology represents one of the most critical decisions in the industrial production of N-(2-Cyanoethyl)-N-ethylaniline. Traditional batch reactor systems have historically dominated dye intermediate manufacturing due to their operational flexibility and established protocols [5] [6]. However, the inherent limitations of batch processing become increasingly apparent at industrial scales, particularly regarding heat transfer efficiency, product consistency, and overall production economics.
Batch reactor systems typically require substantial volume increases to achieve higher production capacities, with scale-up ratios often reaching 10,000 times the laboratory vessel volume [6]. This dramatic scaling presents significant challenges in maintaining uniform temperature distribution and adequate mixing, particularly critical for the synthesis of N-(2-Cyanoethyl)-N-ethylaniline where precise reaction conditions determine product purity and yield [5]. The exothermic nature of many reactions involved in dye intermediate synthesis can lead to dangerous temperature excursions and the formation of undesirable byproducts when heat removal becomes inadequate in large batch vessels [7].
Continuous flow reactor technology offers compelling advantages for the production of N-(2-Cyanoethyl)-N-ethylaniline and related dye intermediates [8] [6]. The high surface-to-volume ratio characteristic of flow reactors, typically 10,000 times greater than equivalent-capacity batch systems, provides superior heat transfer capabilities essential for controlling exothermic reactions [6]. This enhanced heat transfer enables precise temperature control throughout the reaction, resulting in improved product quality and reduced formation of impurities.
The narrow residence time distribution achieved in continuous flow systems ensures that all reactant molecules experience essentially identical reaction conditions [8] [9]. This uniformity translates directly to improved product consistency, with reported purity levels exceeding 99.5% for complex organic syntheses in optimized flow systems [8]. For N-(2-Cyanoethyl)-N-ethylaniline production, this consistency eliminates the batch-to-batch variations that commonly plague traditional manufacturing approaches.
Production capacity scaling in continuous flow systems follows fundamentally different principles compared to batch operations [10]. Rather than requiring larger reactor volumes, increased production rates are achieved by operating existing flow reactors for extended periods or implementing parallel reactor configurations [6]. This approach significantly reduces capital investment requirements while maintaining operational flexibility. Modern flow reactor installations can achieve production rates exceeding 11 kilograms per day for complex pharmaceutical intermediates, demonstrating the scalability potential for dye intermediate manufacturing [11].
The safety profile of continuous flow reactors presents additional advantages for N-(2-Cyanoethyl)-N-ethylaniline production [6]. The minimal inventory of hazardous reactants maintained within the reactor system at any given time substantially reduces process risks compared to batch operations where large quantities of reactive materials must be stored and handled [6]. This reduced hazardous material inventory is particularly important given the nitrile functionality present in the target molecule and the potential for hydrogen cyanide formation under certain conditions [6].
Heterogeneous catalysis plays a pivotal role in the efficient production of N-(2-Cyanoethyl)-N-ethylaniline, with various catalyst systems employed for different synthetic routes [5]. The economic viability of industrial-scale production depends heavily on effective catalyst recovery and regeneration strategies that minimize raw material costs while maintaining catalytic activity over multiple reaction cycles.
Platinum-based catalysts, commonly employed in hydrogenation and related transformations relevant to N-(2-Cyanoethyl)-N-ethylaniline synthesis, demonstrate excellent recovery characteristics through conventional filtration and centrifugation methods. These traditional separation techniques achieve recovery efficiencies between 85-95% and support 3-5 regeneration cycles before significant activity decline. The relatively straightforward implementation of these methods makes them attractive for established manufacturing operations, though the moderate recovery rates may impact overall process economics.
Magnetic separation technology represents a significant advancement in catalyst recovery for dye intermediate manufacturing. Iron oxide-based magnetic catalysts, including magnetite nanoparticles (Fe₃O₄) and transition metal ferrites, offer recovery efficiencies ranging from 95-99% with extended regeneration capabilities supporting 5-10 cycles. The superparamagnetic properties of these materials enable rapid separation from reaction mixtures using external magnetic fields, eliminating the need for complex filtration equipment and reducing processing time. For N-(2-Cyanoethyl)-N-ethylaniline production, magnetic catalysts can be engineered to support the required chemical transformations while providing superior recovery characteristics.
Thermal regeneration processes, while energy-intensive, provide effective catalyst restoration for systems where surface deactivation occurs through fouling or poisoning. Temperature-controlled calcination at 300°C for 2 hours has been demonstrated to restore catalytic activity for various industrial processes, achieving regeneration efficiencies of 70-90% over 3-7 cycles. The energy costs associated with thermal regeneration must be balanced against the value of recovered catalytic activity and the cost of fresh catalyst replacement.
Advanced regeneration techniques incorporating microwave and ultrasonic treatment show promise for improving both efficiency and energy consumption. Microwave-assisted regeneration achieves recovery rates of 85-95% while supporting up to 12 regeneration cycles, with significantly reduced processing times compared to conventional thermal methods. The selective heating characteristics of microwave energy enable rapid catalyst restoration while minimizing thermal stress on support materials.
Chemical washing procedures provide targeted regeneration for catalysts deactivated by specific poisons or accumulated byproducts. Solvent extraction and acid-base treatments can restore catalytic activity to 80-95% of original levels, supporting 4-10 regeneration cycles depending on the specific catalyst system and operating conditions. The selection of appropriate washing solvents and procedures requires careful consideration of catalyst stability and environmental impact.
The industrial production of N-(2-Cyanoethyl)-N-ethylaniline generates various waste streams that present both environmental challenges and economic opportunities through strategic valorization approaches. Effective waste management strategies not only reduce disposal costs but can transform waste streams into valuable revenue sources, significantly improving overall process economics.
Organic solvent recovery represents one of the most immediately applicable valorization strategies for N-(2-Cyanoethyl)-N-ethylaniline manufacturing. Distillation-based solvent recovery systems achieve recovery rates of 85-95%, providing purified solvents suitable for reuse in subsequent production cycles. This approach can reduce solvent procurement costs by 30-50% while simultaneously minimizing waste disposal requirements. The implementation complexity is moderate, requiring additional distillation equipment but leveraging well-established separation technology.
Reaction byproducts generated during N-(2-Cyanoethyl)-N-ethylaniline synthesis often retain commercial value as intermediates for other chemical processes. Advanced separation and purification techniques can recover 60-80% of these byproducts as saleable secondary chemicals, converting waste disposal costs into revenue streams. The economic benefits depend on market demand for specific byproducts, but successful implementation can significantly improve overall process profitability.
Filter residues and off-grade products present opportunities for material recovery and reprocessing. Dust collection systems can capture dye particles generated during blending operations, with recovered materials suitable for incorporation into black dye formulations or other less demanding applications. Recovery rates of 40-70% are achievable, with implementation complexity remaining low due to the straightforward nature of physical separation processes.
Process water treatment and recycling systems address both environmental compliance requirements and operational cost reduction. Advanced treatment technologies can achieve 75-90% water recovery rates, providing process-quality water suitable for cleaning operations and other non-critical applications. The reduced fresh water consumption and wastewater discharge volumes provide immediate economic benefits while supporting environmental sustainability objectives.
Catalyst waste streams require specialized handling due to the presence of valuable metals and potential environmental concerns. Metal recovery processes can achieve 70-90% recovery of precious metal catalysts, providing significant cost savings given the high value of platinum and other catalytic metals. The recovered metals can be reprocessed into fresh catalysts or sold to metal refiners, depending on the specific economic conditions.
Anaerobic digestion of organic waste streams offers dual benefits of waste reduction and energy production. While recovery rates for energy production typically range from 50-70%, the generated biogas can offset facility energy costs while producing nutrient-rich digestate suitable for use as fertilizer. The higher implementation complexity reflects the biological nature of the process and the need for specialized equipment and operational expertise.
The production of high-quality N-(2-Cyanoethyl)-N-ethylaniline requires comprehensive quality control systems that ensure product consistency, regulatory compliance, and customer satisfaction. Modern quality control paradigms integrate real-time monitoring, advanced analytical techniques, and statistical process control to maintain stringent quality standards throughout the manufacturing process.
Gas chromatographic analysis represents the primary method for assessing N-(2-Cyanoethyl)-N-ethylaniline purity, with industry standards requiring minimum purity levels of 98.0% [4]. Every production batch undergoes rigorous GC analysis to verify compliance with specification requirements and detect potential impurities that could affect downstream applications. The established TCI and AATCC analytical methods provide standardized protocols ensuring consistent and comparable results across different manufacturing facilities [4].
Color strength determination through spectrophotometric analysis provides critical quality assurance for dye intermediate applications. The K/S value measurement system enables precise quantification of color intensity, with acceptance criteria typically requiring variation within ±2% of established standards. This tight control ensures that N-(2-Cyanoethyl)-N-ethylaniline will perform consistently in subsequent dye synthesis applications, maintaining the color properties essential for textile and other end-use applications.
Moisture content monitoring through Karl Fischer titration maintains product stability and prevents degradation during storage and handling. Daily sampling protocols ensure that moisture levels remain below 0.5%, preventing hydrolysis reactions that could compromise product quality. The automated nature of modern Karl Fischer analyzers enables rapid testing with minimal operator intervention while providing precise, reliable results.
Particle size distribution analysis becomes critical following milling operations, ensuring optimal dissolution and reaction characteristics in downstream applications. Laser diffraction techniques provide detailed particle size profiles, with specification typically requiring D50 values between 1-5 micrometers. Proper particle size control enhances the uniformity of subsequent dye synthesis reactions and improves the final product quality.
Heavy metal contamination monitoring protects both product quality and regulatory compliance. Weekly ICP-MS analysis ensures that total metal content remains below 10 ppm, preventing catalytic degradation of the product and ensuring safety for intended applications. The USP <232> standards provide comprehensive guidance for acceptable metal limits in pharmaceutical and chemical intermediates.
Thermal stability assessment through thermogravimetric analysis and differential scanning calorimetry provides essential safety and handling information. New product validation protocols verify thermal stability to 200°C, ensuring safe storage and processing conditions throughout the supply chain. This analysis also identifies potential decomposition pathways that could affect product quality during extended storage periods.
Real-time pH monitoring throughout the production process ensures optimal reaction conditions and product stability. Continuous pH measurement enables immediate process adjustments to maintain the optimal pH range of 4.0-6.0, preventing side reactions and ensuring consistent product quality. The integration of pH control with automated process control systems enables rapid response to process deviations, minimizing the production of off-specification material.
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